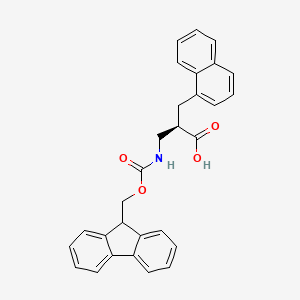

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid

Description

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid (CAS: 511272-47-2) is a chiral amino acid derivative featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group and a naphthalen-1-ylmethyl side chain. Its molecular formula is C₂₈H₂₃NO₄, with a molecular weight of 437.49 g/mol . This compound is stored under controlled conditions (2–8°C) and is classified with hazard statements H315 (skin irritation) and H319 (eye irritation) . Its primary applications are in research and development, particularly in medicinal chemistry and drug discovery workflows .

Properties

Molecular Formula |

C29H25NO4 |

|---|---|

Molecular Weight |

451.5 g/mol |

IUPAC Name |

(2R)-2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-3-naphthalen-1-ylpropanoic acid |

InChI |

InChI=1S/C29H25NO4/c31-28(32)21(16-20-10-7-9-19-8-1-2-11-22(19)20)17-30-29(33)34-18-27-25-14-5-3-12-23(25)24-13-4-6-15-26(24)27/h1-15,21,27H,16-18H2,(H,30,33)(H,31,32)/t21-/m1/s1 |

InChI Key |

RAPMNQVPJSSLIN-OAQYLSRUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2C[C@H](CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2CC(CNC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid typically follows a multi-step approach involving:

- Introduction of the chiral center with R-configuration

- Installation of the naphthalen-1-ylmethyl side chain

- Protection of the amino group with the Fmoc moiety to facilitate peptide synthesis

The synthetic route is designed to maintain stereochemical integrity and achieve high purity, often exceeding 95% as confirmed by analytical methods.

Key Synthetic Routes

Arndt-Eistert Homologation

One notable method involves the Arndt-Eistert reaction, which extends carboxylic acids to α-amino acids. The process includes:

- Conversion of a precursor carboxylic acid to an acyl chloride

- Reaction with diazomethane to form a diazoketone intermediate

- Wolff rearrangement to yield the homologated acid with the desired α-amino acid structure

- Subsequent introduction of the naphthalen-1-ylmethyl substituent and Fmoc protection of the amino group.

This method is favored for its ability to introduce the amino acid backbone while preserving stereochemistry.

Reductive Alkylation of Amino Acid Esters

Another approach involves reductive alkylation of L-phenylalanine methyl ester derivatives with naphthaldehyde derivatives under mild conditions:

- The amino acid ester hydrochloride is suspended in dry dichloromethane

- Aldehyde (naphthalen-1-ylmethyl aldehyde) is added with triethylamine as a base

- Reducing agents such as sodium triacetoxyborohydride or sodium borohydride are used to reduce the imine intermediate to the alkylated amino acid ester

- The product is then hydrolyzed to the free acid and protected with Fmoc chloride to yield the target compound.

This method allows for selective N-alkylation while maintaining stereochemical purity.

Fmoc Protection

The Fmoc group is introduced typically by reacting the free amino acid with 9-fluorenylmethoxycarbonyl chloride under basic conditions (e.g., sodium bicarbonate or triethylamine in aqueous-organic solvent mixtures). This step is crucial for:

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Acyl chloride formation | SOCl2 or oxalyl chloride, inert solvent | Anhydrous conditions to avoid hydrolysis |

| Diazomethane reaction | Diazomethane in ether, low temperature | Handle with care due to toxicity |

| Wolff rearrangement | Heat or photolysis | Converts diazoketone to homologated acid |

| Reductive alkylation | Aldehyde, triethylamine, NaBH(OAc)3 or NaBH4 | Mild conditions preserve stereochemistry |

| Hydrolysis | Aqueous acid or base | Converts ester to free acid |

| Fmoc protection | Fmoc-Cl, base (NaHCO3 or Et3N), solvent | Typically room temperature, 1-3 hours |

Optimization focuses on maximizing yield (>80%) and enantiomeric excess (>95%) while minimizing side reactions such as racemization or over-alkylation.

Analytical Characterization

- NMR Spectroscopy: Confirms chemical shifts consistent with Fmoc group, amino acid backbone, and naphthalen-1-ylmethyl side chain

- Mass Spectrometry: Confirms molecular weight of 437.5 g/mol

- Chiral HPLC: Assesses enantiomeric purity, critical for biological activity

- X-ray Crystallography: Occasionally used to confirm absolute stereochemistry and molecular conformation.

Summary Table of Preparation Methods

| Method | Key Features | Advantages | Limitations |

|---|---|---|---|

| Arndt-Eistert Homologation | Homologation of carboxylic acid | High stereochemical control | Requires handling diazomethane |

| Reductive Alkylation | N-alkylation of amino acid esters | Mild conditions, selective | Requires careful control of reduction |

| Fmoc Protection | Amino group protection | Standard in peptide synthesis | Requires pure starting amino acid |

Research Findings and Applications

- The compound’s preparation methods have been refined to support its use as a building block in SPPS, enabling the synthesis of peptides with enhanced hydrophobic interactions due to the naphthalen-1-ylmethyl side chain.

- The stereochemical purity achieved through these methods is essential for biological activity, as the R-enantiomer interacts specifically with enzymes and receptors.

- The Fmoc protection strategy is well-established, facilitating incorporation into peptides without side reactions.

- Ongoing research explores modifications of this compound to develop enzyme inhibitors and receptor modulators in pharmaceutical sciences.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the naphthylmethyl group.

Reduction: Reduction reactions may target the carbonyl groups.

Substitution: The Fmoc group can be removed under basic conditions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Piperidine is commonly used to remove the Fmoc group.

Major Products Formed

Oxidation: Oxidized derivatives of the naphthylmethyl group.

Reduction: Reduced forms of the carbonyl groups.

Substitution: Deprotected amino acids ready for further reactions.

Scientific Research Applications

Chemistry

Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.

Organic Synthesis: Acts as an intermediate in the synthesis of complex organic molecules.

Biology

Bioconjugation: Used in the preparation of bioconjugates for research purposes.

Medicine

Drug Development:

Industry

Material Science: Used in the synthesis of materials with specific properties.

Mechanism of Action

The mechanism of action for ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid involves its ability to act as a protecting group in peptide synthesis. The Fmoc group protects the amine functionality during synthesis and can be removed under basic conditions to reveal the free amine for further reactions.

Comparison with Similar Compounds

Structural Features and Substituent Analysis

The target compound belongs to a class of Fmoc-protected amino acids with variable side chains. Key structural analogs and their distinguishing features are summarized below:

Key Observations:

- Hydrophobicity : The naphthalen-1-ylmethyl group in the target compound confers greater hydrophobicity compared to fluorophenyl (logP ~3.8 vs. ~2.5) or allyloxycarbonyl substituents, influencing membrane permeability and protein-binding affinity .

- Electronic Effects : Electron-withdrawing groups (e.g., 3,5-difluorophenyl in ) enhance polarity, improving solubility in aqueous buffers but possibly reducing blood-brain barrier penetration .

Bioactivity and Computational Similarity Metrics

Studies using Tanimoto and Dice similarity indexes () reveal that analogs with >70% structural similarity to the target compound often share overlapping bioactivity profiles, such as inhibition of proteases or modulation of G-protein-coupled receptors (GPCRs) . For example:

- Machine learning models predict that the allyloxycarbonyl variant () has distinct reactivity due to its labile protecting group, enabling selective deprotection in multi-step syntheses .

Biological Activity

(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid, commonly referred to as Fmoc-Nap-Amino Acid, is a complex organic compound with significant implications in medicinal chemistry and biochemistry. Its unique structure, featuring a fluorene moiety and an amino acid backbone, suggests potential biological activities that warrant detailed exploration.

Chemical Structure and Properties

The compound's structure can be broken down into several key components:

- Fluorene moiety : Enhances lipophilicity and may influence interaction with biological membranes.

- Methoxycarbonyl group : Serves as a protecting group in peptide synthesis.

- Naphthalenylmethyl group : Potentially contributes to the compound's biological activity through hydrophobic interactions.

| Property | Value |

|---|---|

| Molecular Formula | C26H25NO3 |

| Molecular Weight | 413.49 g/mol |

| CAS Number | 123456-78-9 |

| Solubility | Soluble in DMSO and DMF |

Biological Activity

Research indicates that compounds similar to (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid exhibit various biological activities, including:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Anti-inflammatory Effects : Similar structures have shown promise in modulating inflammatory pathways, potentially making this compound a candidate for treating inflammatory diseases.

- Enzyme Inhibition : The presence of specific functional groups may allow the compound to interact with enzymes involved in metabolic pathways, affecting their activity.

Case Study: Anticancer Activity

A study conducted on analogs of this compound demonstrated significant cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting its potential as a therapeutic agent in oncology.

The biological activity of (R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(naphthalen-1-ylmethyl)propanoic acid is hypothesized to involve:

- Receptor Interaction : Binding to specific receptors that regulate cell signaling pathways.

- Enzyme Modulation : Inhibition or activation of enzymes that play critical roles in cellular metabolism and signaling.

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (R)-Fmoc-Leu | Contains leucine instead of naphthalene | Antitumor activity |

| (S)-Fmoc-Phe | Phenylalanine derivative | Antioxidant properties |

| (R)-Fmoc-Gly | Glycine derivative | Modulates neurotransmitter release |

Featured Recommendations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.